

# IM156 (Lixumistat): A Novel Biguanide Targeting Oxidative Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Anticancer agent 156 |           |
| Cat. No.:            | B12377034            | Get Quote |

Discovery and Origin: IM156, also known as Lixumistat, is a novel, orally administered small molecule belonging to the biguanide class of drugs. It was developed by ImmunoMet Therapeutics. Unlike its predecessors metformin and phenformin, IM156 was specifically designed for oncology applications with a focus on high potency and an improved safety profile. The development of IM156 stems from the growing understanding that many tumors, particularly drug-resistant ones, are highly dependent on mitochondrial oxidative phosphorylation (OXPHOS) for their energy and biosynthetic needs[1][2].

## **Mechanism of Action**

IM156 is a potent inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain. This inhibition disrupts the OXPHOS pathway, leading to a decrease in ATP production and a reduction in the supply of anabolic precursors necessary for tumor growth[1][3]. Additionally, IM156 is a more potent activator of AMP-activated protein kinase (AMPK) than metformin[4]. The activation of AMPK further contributes to the anticancer effect by inhibiting energy-consuming processes. IM156 is more hydrophobic than metformin, which may contribute to greater bioavailability in cancer cells[5].

# **Signaling Pathway**

The primary signaling pathway affected by IM156 is the cellular energy metabolism pathway centered around mitochondrial respiration and AMPK signaling.













Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ascopubs.org [ascopubs.org]
- 2. IM156 Cancer Metabolism and Drug Resistance Immunomet [immunomet.com]
- 3. Immunomet Therapeutics Inc. announces publication of "First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors". Immunomet [immunomet.com]
- 4. IM156, a new AMPK activator, protects against polymicrobial sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IM156 (Lixumistat): A Novel Biguanide Targeting Oxidative Phosphorylation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377034#anticancer-agent-156-discovery-and-origin]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com